beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris-
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Overview
Description
Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris-: is a complex organic compound characterized by the presence of a glucopyranoside moiety and a diiodobenzene core. This compound is notable for its unique structural features, which include three glucopyranoside units attached to a diiodobenzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- typically involves the glycosylation of a diiodobenzene derivative with a glucopyranoside donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.
Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to maximize yield and purity. This could involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- can undergo various chemical reactions, including:
Oxidation: The glucopyranoside units can be oxidized to form corresponding carboxylic acids.
Reduction: The diiodobenzene core can be reduced to form a dihydro derivative.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or ammonia under appropriate conditions.
Major Products:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of dihydro derivatives of the diiodobenzene core.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- involves its interaction with specific molecular targets. The glucopyranoside units can bind to carbohydrate-recognizing proteins, while the diiodobenzene core can interact with aromatic binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl beta-D-glucopyranoside: A simpler glucopyranoside derivative with a single glucopyranoside unit.
Octyl beta-D-glucopyranoside: An alkyl glucopyranoside with a longer hydrophobic chain.
Kaempferol-3-O-(2″-O-galloyl-beta-D-glucopyranoside): A flavonoid glucopyranoside with antioxidant properties.
Uniqueness: Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- is unique due to its combination of a diiodobenzene core and multiple glucopyranoside units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
58163-18-1 |
---|---|
Molecular Formula |
C24H34I2O18 |
Molecular Weight |
864.3 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,4-diiodo-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34I2O18/c25-10-5(39-22-18(36)15(33)12(30)7(2-27)41-22)1-6(40-23-19(37)16(34)13(31)8(3-28)42-23)11(26)21(10)44-24-20(38)17(35)14(32)9(4-29)43-24/h1,7-9,12-20,22-24,27-38H,2-4H2/t7-,8-,9-,12-,13-,14-,15+,16+,17+,18-,19-,20-,22-,23-,24+/m1/s1 |
InChI Key |
UUBAKRZNODDPMY-XPYJTHOPSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)I)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=C(C(=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)I)OC3C(C(C(C(O3)CO)O)O)O)I)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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